1,7-Bis(difluoromethyl)naphthalene
Description
1,7-Bis(difluoromethyl)naphthalene is a fluorinated naphthalene derivative featuring two difluoromethyl (-CF₂H) groups at the 1- and 7-positions of the naphthalene core. For example, 2,7-bis(bromomethyl)naphthalene (CAS 38309-89-6) serves as a key intermediate for synthesizing fluoromethyl derivatives via halogen exchange reactions, as demonstrated in the synthesis of 2,7-bis(fluoromethyl)naphthalene .
Properties
Molecular Formula |
C12H8F4 |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,7-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6,11-12H |
InChI Key |
BIJNFSRGQUXKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: difluoromethylation . This involves the introduction of difluoromethyl groups into the naphthalene ring. One common method is the reaction of naphthalene with difluorocarbene precursors under specific conditions. For example, the use of difluorocarbene reagents in the presence of a catalyst can facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1,7-Bis(difluoromethyl)naphthalene typically involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,7-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the difluoromethyl groups into other functional groups.
Substitution: The difluoromethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
1,7-Bis(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 1,7-Bis(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include:
Electrophilic and Nucleophilic Reactions: The difluoromethyl groups can act as electrophiles or nucleophiles, depending on the reaction conditions.
Binding to Biological Targets: In biological systems, the compound may bind to specific proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2,7-Bis(fluoromethyl)naphthalene
- Structural Differences : The fluoromethyl (-CH₂F) groups in 2,7-bis(fluoromethyl)naphthalene are positioned at the 2- and 7-sites, contrasting with the 1,7-positions in the target compound.
- Electronic Effects : Fluoromethyl substituents are less electron-withdrawing than difluoromethyl groups due to reduced inductive effects. This difference impacts reactivity in substitution reactions and interactions with biological targets .
- Synthesis : Both compounds likely originate from bromomethyl precursors, but fluorination routes may differ. For instance, 2,7-bis(fluoromethyl)naphthalene is synthesized via nucleophilic substitution of 2,7-bis(bromomethyl)naphthalene using KF . Difluoromethylation might require more specialized fluorinating agents.
1,7-Diphenylnaphthalene
- Substituent Type : Phenyl groups (-C₆H₅) replace difluoromethyl groups, introducing strong conjugation effects rather than inductive electron withdrawal.
- Steric and Electronic Impact : Phenyl groups create greater steric bulk compared to compact difluoromethyl substituents. Electronically, phenyl groups withdraw electrons via resonance, while difluoromethyl groups exert stronger inductive effects .
1,8-Bis(dimethylamino)naphthalene
- Functional Group Contrast: Dimethylamino (-N(CH₃)₂) groups are electron-donating, opposing the electron-withdrawing nature of difluoromethyl.
- Applications: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) is renowned for its high basicity, whereas 1,7-bis(difluoromethyl)naphthalene’s fluorinated groups may favor applications requiring oxidative stability or hydrophobic interactions .
Bis(difluoromethyl)pyrazole Derivatives
- Core Structure : Pyrazole rings differ fundamentally from naphthalene, but the shared difluoromethyl groups highlight their utility in enhancing agrochemical activity. For example, bis(difluoromethyl)pyrazoles exhibit fungicidal properties due to fluorine’s resistance to metabolic degradation .
2,4-Bis(difluoromethyl)-1,7-naphthyridine
- Heterocyclic Core : The naphthyridine backbone introduces nitrogen atoms, altering electronic distribution compared to naphthalene. Synthetic challenges in achieving 2,4-difluoromethyl substitution (as reported in failed attempts) suggest positional sensitivity in fluorination reactions .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges : Introducing difluoromethyl groups to specific positions (e.g., 1,7-naphthalene vs. 2,4-naphthyridine) is highly sensitive to reaction conditions, as seen in failed cyclization attempts .
- Fluorine’s Role: Difluoromethyl groups improve metabolic stability and bioavailability compared to non-fluorinated analogs, aligning with trends in pharmaceutical development .
- Positional Isomerism : Substituent placement (1,7 vs. 2,7) significantly affects molecular symmetry, steric interactions, and electronic properties, influencing solubility and reactivity .
Biological Activity
1,7-Bis(difluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. The unique properties imparted by the difluoromethyl groups at the 1 and 7 positions of the naphthalene core enhance its biological activity and reactivity. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
This compound is characterized by its two difluoromethyl groups attached to the naphthalene ring. This substitution pattern significantly influences its electronic properties and reactivity. The difluoromethyl groups enhance lipophilicity and can participate in electrophilic and nucleophilic reactions, making the compound a valuable tool in chemical synthesis and biological applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Electrophilic/Nucleophilic Reactions : The difluoromethyl groups can act as electrophiles or nucleophiles depending on the reaction environment, influencing interactions with biomolecules.
- Binding to Biological Targets : The compound may bind to proteins or enzymes, altering their function and potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects due to structural similarities with known antibacterial agents .
- Fluorescent Probes : Its unique fluorescence properties make it suitable for developing biological imaging probes.
- Drug Development : Ongoing research is exploring its use in pharmaceuticals for enhanced metabolic stability and bioavailability.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of several fluorinated naphthalene derivatives, including this compound. Results indicated that this compound demonstrated significant inhibitory effects against various bacterial strains, suggesting a promising avenue for further development as an antibacterial agent.
Case Study 2: Toxicological Assessment
A case report highlighted the toxicological implications of naphthalene derivatives, including potential poisoning from exposure to mothballs containing naphthalene. While this report primarily focused on naphthalene itself, it underscores the importance of understanding the safety profiles of related compounds like this compound in medical applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Position of Difluoromethyl Groups | Unique Features |
|---|---|---|
| This compound | 1 and 7 | Enhanced lipophilicity; potential drug candidate |
| 1,8-Bis(difluoromethyl)naphthalene | 1 and 8 | Different electronic properties; varied reactivity |
| 2,6-Bis(difluoromethyl)naphthalene | 2 and 6 | May exhibit distinct biological activities |
This table illustrates how positional changes in the difluoromethyl groups can lead to variations in biological activity and chemical behavior.
Research Findings Summary
Recent studies have focused on elucidating the structure-activity relationships (SAR) of fluorinated compounds. Preliminary findings suggest that modifications to the naphthalene core can significantly affect bioactivity. Further investigations are required to establish comprehensive SAR data for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
